molecular formula C21H17NO3 B14371854 N-(Benzoyloxy)-N-(2-methylphenyl)benzamide CAS No. 90985-20-9

N-(Benzoyloxy)-N-(2-methylphenyl)benzamide

Cat. No.: B14371854
CAS No.: 90985-20-9
M. Wt: 331.4 g/mol
InChI Key: MRBBXLHHSRVHCT-UHFFFAOYSA-N
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Description

N-(Benzoyloxy)-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzoyloxy group and a 2-methylphenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoyloxy)-N-(2-methylphenyl)benzamide typically involves the reaction of benzoyl chloride with N-(2-methylphenyl)benzamide in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzoyloxy)-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzoyloxy)-N-(2-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyloxy and 2-methylphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzoyloxy)-N-phenylbenzamide: Lacks the 2-methyl group, which may affect its reactivity and binding properties.

    N-(2-Methylphenyl)benzamide: Lacks the benzoyloxy group, which can alter its chemical behavior and applications.

Uniqueness

N-(Benzoyloxy)-N-(2-methylphenyl)benzamide is unique due to the presence of both benzoyloxy and 2-methylphenyl groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

90985-20-9

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(N-benzoyl-2-methylanilino) benzoate

InChI

InChI=1S/C21H17NO3/c1-16-10-8-9-15-19(16)22(20(23)17-11-4-2-5-12-17)25-21(24)18-13-6-3-7-14-18/h2-15H,1H3

InChI Key

MRBBXLHHSRVHCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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